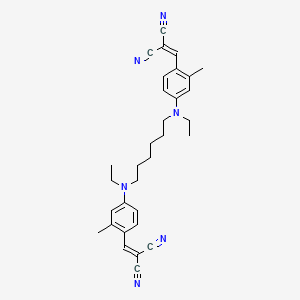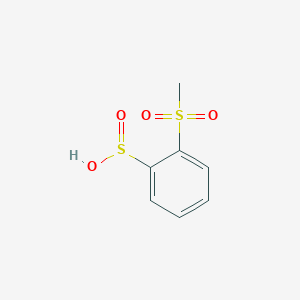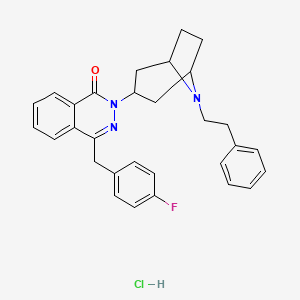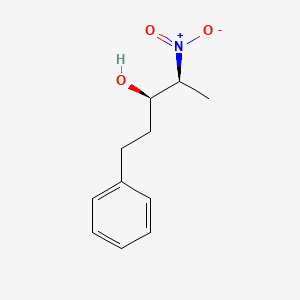
2,2'-(Hexane-1,6-diylbis((ethylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is a complex organic compound with the molecular formula C₃₂H₃₆N₆ It is known for its unique structure, which includes multiple functional groups such as imine, nitrile, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the imine intermediate: This step involves the reaction of an aromatic aldehyde with an ethylamine derivative under acidic conditions to form the imine intermediate.
Coupling with hexane-1,6-diamine: The imine intermediate is then reacted with hexane-1,6-diamine to form the bis-imine compound.
Introduction of malononitrile groups: Finally, the bis-imine compound is reacted with malononitrile under basic conditions to introduce the nitrile groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines derived from the nitrile groups.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic properties.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industrial Applications: Utilized in the synthesis of polymers and other high-performance materials.
作用机制
The mechanism of action of 2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The aromatic rings and imine groups contribute to the compound’s ability to interact with nucleophilic and electrophilic sites in biological systems.
相似化合物的比较
Similar Compounds
2,2’-[hexane-1,6-diylbis[(ethylimino)(phenyl)methylidyne]]bismalononitrile: Similar structure but lacks the methyl groups on the aromatic rings.
2,2’-[hexane-1,6-diylbis[(ethylimino)(4,1-phenylene)methylidyne]]bismalononitrile: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is unique due to the presence of both imine and nitrile functional groups, as well as the specific substitution pattern on the aromatic rings. This combination of features imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
属性
CAS 编号 |
76897-74-0 |
|---|---|
分子式 |
C32H36N6 |
分子量 |
504.7 g/mol |
IUPAC 名称 |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-ethylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C32H36N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(21-33)22-34)15-9-7-8-10-16-38(6-2)32-14-12-30(26(4)18-32)20-28(23-35)24-36/h11-14,17-20H,5-10,15-16H2,1-4H3 |
InChI 键 |
WRTUDDVDYDQOQW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCCCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















